4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one
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Overview
Description
4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and methoxy groups in this compound can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2-methoxybenzoyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-fluoroaniline with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form an intermediate amide.
Cyclization: The intermediate amide undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzimidazole ring.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydro or tetrahydro derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: :
Properties
Molecular Formula |
C8H7FN2O2 |
---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
4-fluoro-6-methoxy-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H7FN2O2/c1-13-4-2-5(9)7-6(3-4)10-8(12)11-7/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
JSKHXIQQUDWBHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)F)NC(=O)N2 |
Origin of Product |
United States |
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